molecular formula C12H17NO4 B12326888 Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B12326888
M. Wt: 239.27 g/mol
InChI Key: QALMBBJHULTYQU-UHFFFAOYSA-N
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Description

L-DOPA Isopropyl Ester, also known as L-3,4-dihydroxyphenylalanine isopropyl ester, is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine). L-DOPA is a well-known precursor to dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure centers. L-DOPA Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of L-DOPA, such as its ability to cross the blood-brain barrier more efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-DOPA Isopropyl Ester typically involves the esterification of L-DOPA with isopropanol. One common method involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions, where L-DOPA is dissolved in isopropanol, and the mixture is heated to promote esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of L-DOPA Isopropyl Ester may involve enzymatic methods to achieve higher specificity and yield. For instance, the use of tyrosinase and α-chymotrypsin enzymes has been reported to facilitate the synthesis of L-DOPA esters, including L-DOPA Isopropyl Ester. These enzymes catalyze the hydroxylation and transesterification reactions, respectively, under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

L-DOPA Isopropyl Ester undergoes various chemical reactions, including:

    Oxidation: The catechol group in L-DOPA Isopropyl Ester can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

L-DOPA Isopropyl Ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in neurotransmitter synthesis and metabolism.

    Medicine: Investigated for its potential in treating neurological disorders such as Parkinson’s disease due to its ability to cross the blood-brain barrier more efficiently than L-DOPA.

    Industry: Utilized in the development of bioadhesives and other biotechnological applications

Mechanism of Action

L-DOPA Isopropyl Ester exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The compound targets dopaminergic neurons and pathways involved in motor control and coordination .

Comparison with Similar Compounds

Similar Compounds

  • L-DOPA Methyl Ester
  • L-DOPA Ethyl Ester
  • L-DOPA Benzyl Ester

Comparison

L-DOPA Isopropyl Ester is unique in its balance of lipophilicity and hydrophilicity, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a more effective prodrug for increasing dopamine levels in the brain. Other esters may have different pharmacokinetic properties, affecting their absorption, distribution, and metabolism .

Properties

IUPAC Name

propan-2-yl 2-amino-3-(3,4-dihydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALMBBJHULTYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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